N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with fluorinated aryl groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial pathways, and cancer cell proliferation .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N3OS/c20-15-7-13(5-6-16(15)22)23-18(26)8-14-10-27-19-24-17(9-25(14)19)11-1-3-12(21)4-2-11/h1-7,9-10H,8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFLESQHINGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole moiety and fluorinated phenyl groups. The presence of these functional groups is believed to enhance its biological efficacy.
Biological Activity Overview
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant biological activities, including anticancer effects. The following sections detail specific findings related to this compound.
Anticancer Properties
Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole possess notable anticancer activity. For instance:
- In vitro Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives were tested against various cancer cell lines. One derivative exhibited IC50 values of 0.23 µM against non-small cell lung cancer (HOP-92), 0.33 µM against CNS (SNB-75), and 0.36 µM against renal (A-198) cancer cell lines .
- Selectivity and Mechanism : The compound shows selectivity towards certain kinases such as ALK5 and P38α, with significant inhibition observed at low concentrations (e.g., IC50 = 1.2 nM for ALK5) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer proliferation and survival. The thiazole ring's electron-withdrawing properties may enhance the compound's ability to interact with target proteins involved in cancer cell signaling.
Case Study 1: Antimycobacterial Activity
Recent studies have expanded the investigation of imidazo[2,1-b][1,3]thiazole derivatives to include antimycobacterial activity. One study reported that a closely related compound displayed an IC50 of 2.32 µM against Mycobacterium tuberculosis, indicating potential as an antimycobacterial agent .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving various human cancer cell lines (e.g., HepG2 and MDA-MB-231), a related compound demonstrated an IC50 of 1.4 µM against MDA-MB-231 cells compared to sorafenib's IC50 of 5.2 µM . This suggests that the compound may offer enhanced selectivity and potency in targeting specific cancer types.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Comments |
|---|---|---|---|
| Anticancer | HOP-92 (Lung Cancer) | 0.23 | Significant activity observed |
| SNB-75 (CNS Cancer) | 0.33 | High potency against CNS cancer | |
| A-198 (Renal Cancer) | 0.36 | Effective against renal cancer | |
| Antimycobacterial | Mycobacterium tuberculosis | 2.32 | Selective inhibition without acute toxicity |
| Cytotoxicity | MDA-MB-231 | 1.4 | More selective than sorafenib |
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit cytotoxic effects against various human cancer cell lines. Specifically, N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has shown promise in:
- Inhibiting Growth of Cancer Cells : Studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms that involve enzyme inhibition and modulation of signaling pathways .
- Mechanism of Action : The compound is hypothesized to interact with specific biomolecules, potentially leading to altered gene expression and apoptosis in cancer cells. Molecular docking studies have been employed to elucidate binding interactions with relevant targets .
Antimicrobial Applications
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research into similar thiazole derivatives has shown:
- Broad Spectrum Activity : Compounds with thiazole structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. Preliminary findings suggest that this compound could possess similar antimicrobial properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 5g ) exhibit higher metabolic stability and lower melting points compared to chlorinated derivatives (e.g., 5f ), attributed to fluorine’s smaller atomic radius and stronger electronegativity .
Biological Activity : Compound 5l (a 4-chlorophenyl analog) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) . This suggests that halogenated aryl groups enhance kinase inhibition.
Solubility Modifications : Piperazine-containing derivatives (e.g., 5i ) show improved aqueous solubility, critical for bioavailability .
Pharmacological and Structural Insights
- Antimicrobial Activity : Compounds like 4a-k (with 4-fluorophenylacetamide tails) exhibit broad-spectrum antibacterial and antifungal activities, likely due to thiadiazole-thiol interactions with microbial enzymes .
- Crystallographic Data : Structural analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide ) reveal planar configurations favoring π-π stacking in protein binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
